molecular formula C16H13IN2O2 B5191246 2-cyano-N-(4-ethylphenyl)-3-(5-iodo-2-furyl)acrylamide CAS No. 6055-07-8

2-cyano-N-(4-ethylphenyl)-3-(5-iodo-2-furyl)acrylamide

Cat. No. B5191246
CAS RN: 6055-07-8
M. Wt: 392.19 g/mol
InChI Key: AIVLZUYTEJVYPC-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-N-(4-ethylphenyl)-3-(5-iodo-2-furyl)acrylamide is a chemical compound that has been the subject of extensive research due to its potential applications in various fields. This compound is commonly referred to as CEFA, and it has been synthesized using different methods. In

Mechanism of Action

The mechanism of action of CEFA is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes, such as protein kinases. CEFA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CEFA has been shown to have a range of biochemical and physiological effects. Studies have shown that CEFA can inhibit the growth of cancer cells, reduce inflammation, and protect neurons from oxidative stress. CEFA has also been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

CEFA has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, CEFA is also relatively expensive and can be difficult to synthesize in large quantities.

Future Directions

There are several future directions for research on CEFA. One area of interest is in the development of new cancer treatments based on CEFA. Researchers are also exploring the potential use of CEFA as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is potential for CEFA to be used in the development of new anti-inflammatory drugs.

Synthesis Methods

CEFA can be synthesized using different methods, including the reaction of 2-cyano-3-(5-iodo-2-furyl)acrylonitrile and 4-ethylphenylamine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO). The product is then purified using column chromatography to obtain pure CEFA.

Scientific Research Applications

CEFA has been the subject of extensive research due to its potential applications in various fields. One of the most promising applications of CEFA is in the field of cancer research. Studies have shown that CEFA has anti-cancer properties and can inhibit the growth of cancer cells. CEFA has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation.

properties

IUPAC Name

(Z)-2-cyano-N-(4-ethylphenyl)-3-(5-iodofuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13IN2O2/c1-2-11-3-5-13(6-4-11)19-16(20)12(10-18)9-14-7-8-15(17)21-14/h3-9H,2H2,1H3,(H,19,20)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVLZUYTEJVYPC-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)I)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(O2)I)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50367418
Record name STK186234
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6055-07-8
Record name STK186234
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.